2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole
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Overview
Description
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole is a heterocyclic compound that features both an imidazole and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with o-phenylenediamine in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine
- 4-(1-methyl-4,5-dihydroimidazol-2-yl)phenol
- 1H-1,2,3-triazole analogs
Uniqueness
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole is unique due to its dual imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
14483-97-7 |
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Molecular Formula |
C11H12N4 |
Molecular Weight |
200.245 |
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4/c1-15-7-6-12-11(15)10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
JRFNJVKGNKOKBW-UHFFFAOYSA-N |
SMILES |
CN1CCN=C1C2=NC3=CC=CC=C3N2 |
Synonyms |
Benzimidazole, 2-(1-methyl-2-imidazolin-2-yl)- (8CI) |
Origin of Product |
United States |
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